molecular formula C3H9Cl2N5 B1523350 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride CAS No. 21795-97-1

5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride

Cat. No. B1523350
CAS RN: 21795-97-1
M. Wt: 186.04 g/mol
InChI Key: JJDDKKBACSMESB-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride, also known as AMT-dihydrochloride, is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of the 1H-1,2,4-triazol-3-amine family, and is a white crystalline solid. AMT-dihydrochloride is used as an intermediate in the synthesis of various compounds, and has been studied for its potential therapeutic applications.

Scientific Research Applications

Metal Complex Synthesis and Characterization Research has been conducted on synthesizing and characterizing metal complexes with triazole derivatives. Cu(II), Ni(II), and Fe(II) complexes with a new substituted [1,2,4] triazole Schiff base were synthesized, characterized, and compared theoretically and experimentally. The structural properties, magnetic moment, UV–Vis, mass spectral data, and NMR IR spectra of these complexes were thoroughly studied (Sancak et al., 2007).

Coordination Geometries in Metal Complexes The coordination geometries of bis(4-amino-3-ethyl-1,2,4-triazole-5-thione) complexes of divalent ions like Mn, Fe, Co, Ni, Cu, and Zn have been investigated. This study is crucial in understanding the coordination behavior of triazole ligands towards divalent first-row transition metals, which is pivotal in the design of coordination complexes for various applications (Kajdan et al., 2000).

Synthesis of Peptidomimetics and Biologically Active Compounds Research has focused on the synthesis of 5-amino-1,2,3-triazole-4-carboxylates for creating triazole-based scaffolds, which are significant for the development of peptidomimetics or biologically active compounds. These triazoles are particularly useful in overcoming the challenges posed by the Dimroth rearrangement in the chemistry of 5-amino-1,2,3-triazole-4-carboxylic acid (Ferrini et al., 2015).

Microwave-Assisted Synthesis of Propanamides 1,2,4-Triazole is a key scaffold in medicinal and agricultural chemistry, and novel microwave-assisted synthesis methods have been developed for creating 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. These methods allow for the efficient preparation of a diverse library of propanamides, showcasing the versatility of 1,2,4-triazoles as building blocks (Tan et al., 2017).

Gas/Vapor Sorption and Sensing Applications Amine-decorated luminescent metal-organic frameworks (MOFs) based on triazine-based dicarboxylate ligands have been strategically designed and functionalized for selective gas/vapor sorption. These MOFs exhibit exceptional CO2 sorption isotherms and are highly selective over N2 and H2. Additionally, these frameworks are employed for ultrafast and selective detection of 2,4,6-trinitrophenol (TNP) in water, surpassing previous detection limits. The real-time sensing of TNP in the vapor phase via fluorescence microscopy demonstrates the potential of these MOFs in practical sensing applications (Das & Mandal, 2018).

properties

IUPAC Name

5-(aminomethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5.2ClH/c4-1-2-6-3(5)8-7-2;;/h1,4H2,(H3,5,6,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDDKKBACSMESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NN1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21795-97-1
Record name 5-(aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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